2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound belonging to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by its unique structure, which includes a butan-2-yl group and two methyl groups attached to an octahydropyrrolo[3,4-c]pyrrole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles . This method is advantageous due to its operational simplicity and the distinct reactivity it imparts to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and the availability of starting materials. The Paal-Knorr synthesis is often preferred due to its high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the electron-rich pyrrole ring.
Common Reagents and Conditions
Oxidation: Oxidation of the pyrrole ring can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of pyrrole-2,5-diones, while reduction can yield pyrrolidines
Scientific Research Applications
2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .
In the industry, this compound is used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . Its unique structure and electronic properties make it a valuable component in the design of new materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological molecules, facilitating its binding to specific receptors and enzymes . This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A saturated five-membered nitrogen-containing ring, often used in medicinal chemistry for its diverse biological activities.
Uniqueness
2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and the presence of the butan-2-yl group. This structural uniqueness imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
5-butan-2-yl-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C12H24N2/c1-5-10(2)14-8-11(3)6-13-7-12(11,4)9-14/h10,13H,5-9H2,1-4H3 |
InChI Key |
XJEWSZKPMNGISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC2(CNCC2(C1)C)C |
Origin of Product |
United States |
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